molecular formula C19H17Cl3N4OS B4828716 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B4828716
M. Wt: 455.8 g/mol
InChI Key: DZPSZXCKMMPPAO-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a trichlorophenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole ring.

    Attachment of the Ethyl and Methyl Groups: The ethyl and methyl groups are added through alkylation reactions using appropriate alkyl halides.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the triazole derivative with 2,4,5-trichlorophenyl acetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.

    Dihydrotriazoles: Formed from reduction of the triazole ring.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the trichlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, while the sulfanyl group can interact with thiol-containing proteins. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is unique due to the presence of the trichlorophenyl group, which enhances its chemical stability and biological activity compared to similar compounds

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4OS/c1-3-26-18(12-6-4-5-11(2)7-12)24-25-19(26)28-10-17(27)23-16-9-14(21)13(20)8-15(16)22/h4-9H,3,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPSZXCKMMPPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

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